molecular formula C23H21ClN4OS B2430941 7-(2-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1243101-27-0

7-(2-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2430941
CAS No.: 1243101-27-0
M. Wt: 436.96
InChI Key: OUMRMJOEPHFLKJ-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H21ClN4OS and its molecular weight is 436.96. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 7-(2-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one demonstrate potential antimicrobial properties. A study by Fayed et al. (2014) synthesized a series of these derivatives, which were evaluated for their antimicrobial activities and compared to controls like streptomycin and fusidic acid. The compounds displayed promising results, signifying their potential in antimicrobial applications (Fayed et al., 2014). Similarly, Hafez et al. (2016) developed novel spiro compounds from a related derivative, which showed significant antimicrobial activity against both Gram-negative and Gram-positive bacteria (Hafez et al., 2016).

Anticancer Properties

The compound and its derivatives have been studied for their anticancer activities. Hafez and El-Gazzar (2017) synthesized various derivatives and found that the majority displayed potent anticancer activity against human cancer cell lines, comparable to the effect of doxorubicin. This indicates a potential application in cancer therapy (Hafez & El-Gazzar, 2017).

Structural and Electronic Properties

The compound's structural and electronic properties have been explored for potential drug development. Georges et al. (1989) analyzed the crystal structures of related anticonvulsant compounds, providing insights into the orientation and delocalization of molecular groups, which are essential for understanding the compound’s pharmacological properties (Georges et al., 1989).

Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibition

A study by Li et al. (2021) identified thieno[2,3-d]pyrimidine derivatives as selective VEGFR3 inhibitors. One of the derivatives significantly inhibited the proliferation and migration of cells in human cancer models, suggesting its application in the treatment of metastatic breast cancer (Li et al., 2021).

Properties

IUPAC Name

7-(2-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4OS/c1-15-5-4-6-16(13-15)27-9-11-28(12-10-27)23-25-20-18(14-30-21(20)22(29)26-23)17-7-2-3-8-19(17)24/h2-8,13-14H,9-12H2,1H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMRMJOEPHFLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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